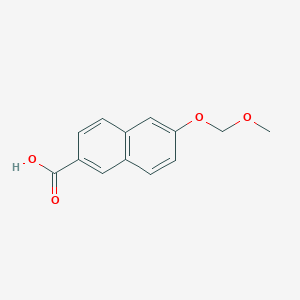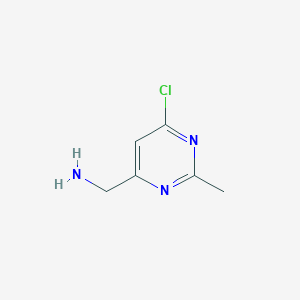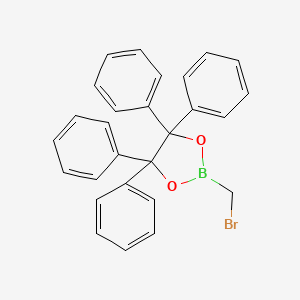
2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane: is an organoboron compound characterized by its unique structure, which includes a bromomethyl group attached to a dioxaborolane ring with four phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound. One common method is the reaction of tetraphenyl-1,3,2-dioxaborolane with bromomethyl reagents under controlled conditions. For instance, using N-bromosuccinimide as a brominating agent in the presence of a solvent like dichloromethane or acetone can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Solvents: Dichloromethane, acetone, and acetonitrile are commonly used
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupled Products: Aryl or vinyl compounds resulting from Suzuki-Miyaura coupling.
科学研究应用
Chemistry: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activity and therapeutic uses.
Industry: In the industrial sector, this compound is valuable for the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
作用机制
The mechanism of action of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane primarily involves its reactivity as a boron-containing compound. The bromomethyl group can undergo nucleophilic substitution, while the boron atom can participate in coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the phenyl groups, which stabilize the intermediate species formed during the reactions .
相似化合物的比较
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound with a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl compound with an acrylate group.
Uniqueness: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is unique due to its tetraphenyl-substituted dioxaborolane ring, which imparts distinct reactivity and stability compared to other bromomethyl compounds. This makes it particularly useful in specific synthetic applications and materials science .
属性
分子式 |
C27H22BBrO2 |
|---|---|
分子量 |
469.2 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H22BBrO2/c29-21-28-30-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)27(31-28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI 键 |
KQRFVWJLVWIAQN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


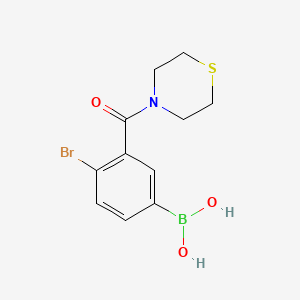
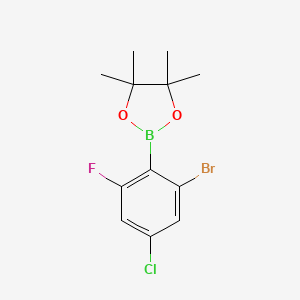

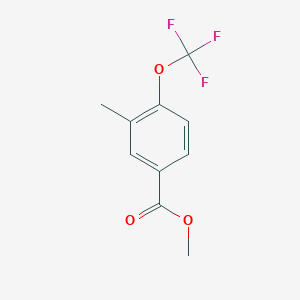
![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
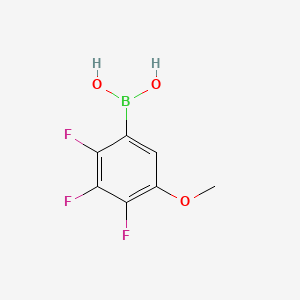
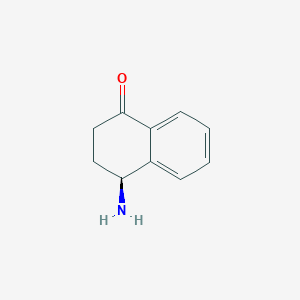

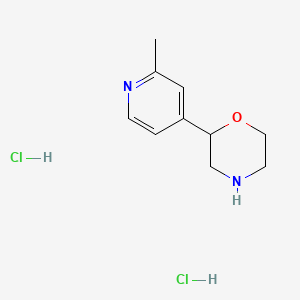
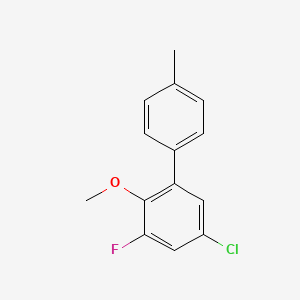
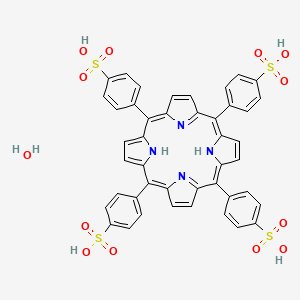
![(1S,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14025111.png)
